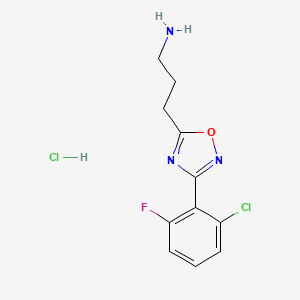

3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

CAS No.: 1435804-21-9

Cat. No.: VC2865837

Molecular Formula: C11H12Cl2FN3O

Molecular Weight: 292.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435804-21-9 |

|---|---|

| Molecular Formula | C11H12Cl2FN3O |

| Molecular Weight | 292.13 g/mol |

| IUPAC Name | 3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H11ClFN3O.ClH/c12-7-3-1-4-8(13)10(7)11-15-9(17-16-11)5-2-6-14;/h1,3-4H,2,5-6,14H2;1H |

| Standard InChI Key | KYVRVYJMRKSXFW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |

Introduction

Chemical Structure and Properties

The compound is characterized by a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group and a propan-1-amine side chain, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₂Cl₂FN₃O, and it has a molecular weight of 292.13 g/mol (Table 1).

| Property | Value |

|---|---|

| CAS Number | 1435804-21-9 |

| Molecular Formula | C₁₁H₁₂Cl₂FN₃O |

| Molecular Weight | 292.13 g/mol |

| SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl |

| InChIKey | KYVRVYJMRKSXFW-UHFFFAOYSA-N |

| PubChem CID | 71829639 |

Table 1: Key Chemical Identifiers

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 2-chloro-6-fluorophenyl substituent introduces electron-withdrawing effects, influencing the compound’s reactivity and potential bioactivity. The propan-1-amine side chain enhances water solubility and may facilitate interactions with biological targets.

Table 2: Structural and Functional Comparison

Comparative Analysis with Patent-Disclosed Derivatives

Patent WO2017222951A1 highlights trifluoromethyl-substituted oxadiazoles for therapeutic applications. Key distinctions from the target compound include:

-

Substituent Effects:

-

Trifluoromethyl groups enhance metabolic stability but may reduce solubility.

-

Chloro-fluoro substituents balance electronic effects and lipophilicity.

-

-

Biological Targets:

Applications in Drug Discovery

The compound serves as a pharmaceutical intermediate for synthesizing more complex molecules. Its utility lies in:

-

Scaffold Optimization: Modifying the oxadiazole core or aromatic substituents to improve potency or selectivity.

-

Salt Formation: The hydrochloride counterion enhances crystallinity and bioavailability.

Research Gaps and Future Directions

-

In Vitro/In Vivo Studies:

-

Assessing DPP-4 inhibition or antimicrobial activity.

-

-

Structure-Activity Relationships (SAR):

-

Exploring the impact of substituent positions (e.g., 2-chloro vs. 3-chloro) on activity.

-

-

Crystallography:

-

Elucidating binding modes to target enzymes through X-ray studies.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume